molecular formula C16H18N2O4S2 B2967308 N-(5-acetyl-4-methylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 941957-05-7

N-(5-acetyl-4-methylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No. B2967308
CAS RN: 941957-05-7
M. Wt: 366.45
InChI Key: QAKXVQMGYLJJII-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide, also known as AMT, is a chemical compound that has been the subject of scientific research due to its potential use in various fields.

Scientific Research Applications

Novel Synthesis Methods and Chemical Reactivity

  • Synthesis of Benzamide-Based Derivatives: A study detailed a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against influenza A virus (H5N1) (Hebishy et al., 2020). This highlights the compound's role in developing antiviral agents.
  • Reactivity of Benzamide Oxime with DCC: The reaction of benzamide oxime with DCC, leading to various products, showcases the chemical versatility and reactivity of benzamide derivatives (Kawashima & Tabei, 1986).

Biological Applications and Potential Therapeutic Uses

  • Anticancer and Antimicrobial Activities: Several studies have synthesized benzamide derivatives with evaluated biological activities. For instance, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives showed promising anticancer activities (Tiwari et al., 2017).
  • Antipsychotic Agents: Cyclic benzamides acting as mixed dopamine D2/serotonin 5-HT2 receptor antagonists were explored for their potential as atypical antipsychotic agents (Norman et al., 1994).

Material Science and Supramolecular Chemistry

  • Gelation Behavior of N-(thiazol-2-yl)benzamide Derivatives: The study on N-(thiazol-2-yl) benzamide derivatives examined their gelation behavior, elucidating the role of methyl functionality and S⋯O interaction in gelation, indicating potential material science applications (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-9(2)24(21,22)13-7-5-12(6-8-13)15(20)18-16-17-10(3)14(23-16)11(4)19/h5-9H,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKXVQMGYLJJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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